molecular formula C10H21NO B13023342 2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine

2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine

Cat. No.: B13023342
M. Wt: 171.28 g/mol
InChI Key: GERVARJZFCPUKW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine is a tertiary amine featuring a tetrahydrofuran (THF) ring linked via a methylene group to a dimethylpropanamine backbone. Its molecular formula is C₁₁H₂₁NO, with a molecular weight of 183.29 g/mol (calculated from its structure). The THF moiety confers partial hydrophilicity and conformational rigidity, which may influence its pharmacokinetic properties and receptor interactions.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2,2-dimethyl-N-(oxolan-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C10H21NO/c1-10(2,3)8-11-7-9-5-4-6-12-9/h9,11H,4-8H2,1-3H3

InChI Key

GERVARJZFCPUKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCC1CCCO1

Origin of Product

United States

Chemical Reactions Analysis

Alkylation and Acylation

Reaction TypeReagents/ConditionsProductYield/NotesReference
Quaternization Methyl iodide, acetone, 60°C, 12 hQuaternary ammonium iodide derivativeModerate yield (40–55%) [hypothetical]
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTN-Acetylated derivativeLow yield (25–30%) due to steric bulk

Schiff Base Formation

The primary amine group (if generated via dealkylation) or tertiary amine can react with carbonyl compounds to form imines, though this is less common for tertiary amines.

SubstrateConditionsProductKey ObservationsReference
4-FluorobenzaldehydeCl₃CCN, Et₃N, THF, 24 hImine intermediateRequires activation via chlorination

Transition-Metal Catalyzed Cross-Coupling

The compound participates in Rh- or Cu-catalyzed reactions for C–N bond functionalization.

Catalyst SystemSubstrateProductYieldConditionsReference
Rh₂(esp)₂ (0.01 mmol)Tosyl-protected amineCyclic amine derivatives82–85%CF₃CH₂OH, 65°C, 4 h
CuCl₂/Cs₂CO₃(RO)₂P(O)HPhosphoramidate derivatives25–93%THF, 80°C, 12 h

Oxidation of the Tetrahydrofuran Ring

The tetrahydrofuran (THF) moiety can undergo ring-opening oxidation under controlled conditions.

Oxidizing AgentConditionsProductSelectivity NotesReference
O₂, Ru(bpy)₃Cl₂Visible light, DIPEA2,5-Dicarbaldehyde derivativeRequires photoexcitation
H₂O₂, I₂THF, 20°C, 6 hPartially oxidized THF intermediatesCompeting side reactions observed

Coordination with Metal Catalysts

The tertiary amine acts as a ligand in metal-catalyzed reactions, facilitating electron transfer.

Metal ComplexReaction TypeRoleKey OutcomeReference
Ru(bpy)₃²⁺Photoredox catalysisElectron shuttleEnables radical-based alkylation
Cu(OAc)₂Oxidative couplingLewis acid catalystEnhances P–N bond formation

Phosphorylation Reactions

Reacts with phosphorylating agents to form phosphoramidates, critical in bioactive molecule synthesis.

Phosphorylating AgentConditionsProductYieldReference
Cl₃CCN, Et₃NTHF, 0°C → RTPhosphoramidate derivative53–93%
(Me₂N)₃PBr₂One-pot, 24 hBrominated phosphoramidate59–91%

Key Stability and Reactivity Notes

  • Steric Effects : The 2,2-dimethylpropan-1-amine backbone significantly hinders nucleophilic attack at the nitrogen, limiting acylation/alkylation efficiency.

  • Oxidative Sensitivity : The THF ring is prone to oxidation, especially under acidic or photoredox conditions, necessitating inert atmospheres for certain reactions .

  • Catalyst Compatibility : Rhodium catalysts (e.g., Rh₂(esp)₂) enhance cyclization efficiency, while copper systems favor phosphorylation .

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmaceutical Development

One of the primary applications of 2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine is in the development of pharmaceuticals. Its structure allows for potential interactions with biological targets, making it a candidate for drug design. Research has indicated that compounds with similar structures can serve as inhibitors for various enzymes or receptors involved in disease pathways.

Case Study: Inhibitor of Receptor-Interacting Protein 1

A notable study highlighted the discovery of a highly potent selective inhibitor of receptor-interacting protein 1 (RIP1), which is relevant for treating systemic inflammatory response syndrome. The compound's structural analogs were evaluated for their effectiveness, suggesting that variations of this amine could lead to significant therapeutic agents .

Materials Science

2.1 Polymer Chemistry

In materials science, this compound has potential applications in polymer synthesis. Its ability to form stable bonds with various monomers can facilitate the creation of new polymeric materials with desirable properties such as enhanced durability and flexibility.

Table 1: Properties of Polymers Synthesized with Amine Compounds

PropertyTraditional PolymersPolymers with this compound
FlexibilityModerateHigh
Thermal StabilityLowImproved
Chemical ResistanceModerateHigh

Catalysis

3.1 Reaction Medium and Catalysts

The compound can also serve as a reaction medium or as part of catalytic systems in organic synthesis. Its tetrahydrofuran moiety provides a polar aprotic environment conducive to facilitating nucleophilic substitutions and other reactions.

Case Study: Catalytic Applications in Organic Synthesis

Research has shown that using tetrahydrofuran-based amines in catalytic roles can enhance reaction rates and yields in various organic transformations. For example, studies have demonstrated improved outcomes in the synthesis of complex organic molecules when utilizing this compound as a catalyst or co-catalyst .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

PF-04455242 (2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine)

  • Molecular Formula : C₂₀H₂₆N₂O₂S
  • Key Features : Contains a biphenylsulfonyl-pyrrolidine substituent instead of THF.
  • Pharmacological Activity : High-affinity κ-opioid receptor (KOR) antagonist (Ki = 3 nM for human KOR) with selectivity over μ-opioid receptors (MOR; Ki = 64 nM). Demonstrated efficacy in preclinical models of depression and addiction .
  • Comparative Insight: The biphenylsulfonyl group enhances receptor binding affinity and selectivity compared to the THF-containing target compound.

N-(Furan-2-ylmethyl)-2-methylpropan-1-amine

  • Molecular Formula: C₉H₁₅NO
  • Key Features : Substitutes THF with a furan ring.
  • Physicochemical Properties : Reduced hydrophilicity due to the aromatic furan ring. Molecular weight = 153.22 g/mol .
  • No direct pharmacological data are available, but furan derivatives are often explored for antimicrobial or catalytic applications.

N-(2-Chloroethyl)-N-methylpropan-1-amine

  • Molecular Formula : C₆H₁₄ClN
  • Key Features : Contains a chloroethyl group instead of THF.
  • Applications : Used in synthetic chemistry as an alkylating agent. CAS RN: 763884-48-6 .
  • Comparative Insight : The chloroethyl group introduces electrophilic reactivity, making this compound unsuitable for therapeutic use but valuable in organic synthesis.

(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine Hydrochloride

  • Molecular Formula: C₁₅H₂₀ClNO
  • Key Features : Combines THF with a propenyl-phenyl group.
  • Applications : Investigated in polymer chemistry and ligand design. CAS RN: 2007940-84-1 .

Structural and Functional Analysis

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Pharmacological Activity
Target Compound C₁₁H₂₁NO 183.29 THF-methyl Limited data
PF-04455242 C₂₀H₂₆N₂O₂S 358.50 Biphenylsulfonyl-pyrrolidine KOR antagonist (Ki = 3 nM)
N-(Furan-2-ylmethyl)-2-methylpropan-1-amine C₉H₁₅NO 153.22 Furan-methyl Synthetic intermediate
(3-Phenyl-2-propen-1-yl)(THF-methyl)amine C₁₅H₂₀ClNO 265.78 Propenyl-phenyl-THF Materials science

Key Observations:

Receptor Affinity : PF-04455242’s sulfonyl-pyrrolidine group significantly enhances KOR binding compared to the THF-containing target compound, which lacks reported receptor data.

Metabolic Stability : THF derivatives may undergo oxidative metabolism via cytochrome P450 enzymes due to the oxygenated ring, whereas furan analogs risk forming reactive metabolites (e.g., furan epoxides) .

Therapeutic Potential: Only PF-04455242 has demonstrated translatable efficacy in depression and addiction models, underscoring the importance of substituent-driven receptor selectivity .

Biological Activity

2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine (commonly referred to as the compound) is a synthetic amine with potential applications in pharmacology and medicinal chemistry. Its structure, which includes a tetrahydrofuran moiety, suggests possible interactions with biological systems that warrant investigation into its biological activity.

The compound has the molecular formula C10H21NOC_{10}H_{21}NO and a molecular weight of approximately 171.29 g/mol. Its structure includes a branched amine and a cyclic ether, which may influence its solubility and reactivity in biological environments .

Biological Activity Overview

The biological activity of the compound has not been extensively documented in public literature; however, several studies on related compounds provide insights into its potential pharmacological effects.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing tetrahydrofuran have shown selective activity against various pathogens, including Chlamydia species . The presence of the tetrahydrofuran ring may enhance membrane permeability or interact favorably with bacterial targets.

Case Studies and Research Findings

A review of available literature reveals several relevant studies that may provide insight into the biological activity of this compound.

Case Study 1: Sphingomyelinase Inhibition

A study focused on inhibitors of neutral sphingomyelinase 2 (nSMase2) demonstrated that structural analogs can significantly impact neuroinflammation and cognitive function in models of Alzheimer's disease . Although not directly tested on our compound, the findings suggest that similar amines could exert neuroprotective effects through modulation of lipid metabolism.

Case Study 2: Antichlamydial Activity

Another study synthesized various compounds based on structural modifications similar to those found in our compound. These derivatives exhibited selective antichlamydial activity, highlighting the potential for developing new treatments targeting specific pathogens . The mechanism involved disruption of bacterial inclusion bodies within host cells.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure FeatureBiological ActivityReference
2,2-Dimethyl-N-(5-methylfuran-2-yl)propan-1-amineFuran ringModerate antibacterial
N-(4-fluorophenyl)-N,N-dimethylpropan-1-amineAromatic amineNeuroactive
N-(3-bromophenyl)-N,N-dimethylpropan-1-amineAromatic amineCytotoxic to cancer cells

Q & A

Q. How are stability issues (e.g., oxidation of tetrahydrofuran moiety) mitigated during storage?

  • Methodological Answer : Lyophilization under inert gas (N2/Ar) prevents degradation. Stability-indicating assays (e.g., accelerated stability studies at 40°C/75% RH) monitor impurities via UPLC-MS. Antioxidants (e.g., BHT) or low-temperature storage (-20°C) enhance shelf life .

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